Flavoxanthin
CAS No.: 512-29-8
Cat. No.: VC1820620
Molecular Formula: C40H56O3
Molecular Weight: 584.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 512-29-8 |
|---|---|
| Molecular Formula | C40H56O3 |
| Molecular Weight | 584.9 g/mol |
| IUPAC Name | (2R,6S,7aR)-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol |
| Standard InChI | InChI=1S/C40H56O3/c1-28(17-13-18-30(3)21-22-35-32(5)23-33(41)25-38(35,6)7)15-11-12-16-29(2)19-14-20-31(4)36-24-37-39(8,9)26-34(42)27-40(37,10)43-36/h11-24,33-36,41-42H,25-27H2,1-10H3/b12-11+,17-13+,19-14+,22-21+,28-15+,29-16+,30-18+,31-20+/t33-,34-,35-,36+,40+/m0/s1 |
| Standard InChI Key | JRHJXXLCNATYLS-NGZWBNMCSA-N |
| Isomeric SMILES | CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/[C@H]2C=C3[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C)(C)C)O |
| SMILES | CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C2C=C3C(CC(CC3(O2)C)O)(C)C)C)C)(C)C)O |
| Canonical SMILES | CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C2C=C3C(CC(CC3(O2)C)O)(C)C)C)C)(C)C)O |
Introduction
Chemical Structure and Properties
Chemical Identity
Flavoxanthin is a carotenoid with the systematic name (3S,3′R,5R,6′R,8R)-5,8-Epoxy-5,8-dihydro-βε-carotene-3,3′-diol . This compound is registered under CAS number 512-29-8 and has been identified as a stereoisomer of chrysanthemaxanthin . The molecular formula of flavoxanthin is C40H56O3 with a molecular weight of 584.87 g/mol . The percent composition of the compound is 82.14% carbon, 9.65% hydrogen, and 8.21% oxygen .
Physical Properties
Flavoxanthin appears as golden-yellow aggregates of prisms with a melting point of 184°C . The compound exhibits specific optical rotation, measured as [α]20Cd +190° (c = 0.04 in benzene) . In terms of spectroscopic properties, flavoxanthin shows absorption maxima at 430 and 459 nm when dissolved in chloroform . This characteristic absorption profile is important for its identification and quantification in analytical procedures.
Solubility Profile
The solubility characteristics of flavoxanthin are particularly relevant for extraction and analytical procedures. It exhibits varying degrees of solubility in different solvents as detailed in Table 1.
Table 1: Solubility Profile of Flavoxanthin
| Solvent | Solubility |
|---|---|
| Chloroform | Freely soluble |
| Benzene | Freely soluble |
| Acetone | Freely soluble |
| Methanol | Less soluble |
| Ethanol | Less soluble |
| Petroleum ether | Almost insoluble |
This differential solubility profile is crucial for developing efficient extraction protocols when isolating flavoxanthin from plant materials .
Biosynthesis and Metabolic Pathways
Carotenoid Biosynthetic Pathway
Flavoxanthin is biosynthesized through the carotenoid pathway in plants. This complex pathway begins with the condensation of isopentenyl diphosphate (IPP) molecules to form geranylgeranyl diphosphate (GGPP) . Two GGPP molecules are then converted to phytoene, which undergoes a series of desaturation reactions to form lycopene . Lycopene represents a critical branch point in the pathway, leading to either α-carotene (with one ε-ring and one β-ring) or β-carotene (with two β-rings) . Subsequent hydroxylation, epoxidation, and other modifications of these carotenes produce various xanthophylls, including flavoxanthin .
Relationship to Other Carotenoids
Flavoxanthin shares structural similarities with several other carotenoids found in the plant kingdom. It is particularly related to violaxanthin and antheraxanthin, which are also products of the carotenoid biosynthetic pathway . These compounds are interconnected through enzymatic conversions involving epoxidation and de-epoxidation reactions, which are critical for plant photosynthetic functions and photoprotection mechanisms .
Natural Occurrence and Distribution
Plant Sources
Flavoxanthin has been identified in several plant species, though typically in minute quantities. It was originally isolated from Ranunculus acris L. (Ranunculaceae), commonly known as meadow buttercup . Recent research has expanded our understanding of its distribution, identifying its presence in several commercially important plant species as shown in Table 2.
Table 2: Documented Plant Sources of Flavoxanthin
| Plant Species | Common Name | Plant Part | Reference |
|---|---|---|---|
| Ranunculus acris L. | Meadow buttercup | Not specified | |
| Brassica species | Mustard | Leaves | |
| Cucurbita maxima | Pumpkin | Fruit | |
| Cucurbita moschata | Butternut squash | Fruit |
Quantitative Presence
Unlike major carotenoids such as β-carotene or lutein, flavoxanthin is rarely found as a principal pigment in plants . Its concentration varies significantly depending on the plant species, growth conditions, and analytical methods employed. In mustard leaves, for example, flavoxanthin has been detected at measurable levels that can be affected by various processing methods .
Analytical Methods for Identification and Quantification
Chromatographic Techniques
Thin-layer chromatography (TLC) has been employed for the identification of flavoxanthin in plant extracts. The compound exhibits characteristic Rf values that vary depending on the plant source and TLC system used. In studies of different pumpkin varieties, flavoxanthin was identified with Rf values of 0.27 in Cucurbita maxima and 0.49 in Cucurbita moschata . These differences in mobility can be attributed to the specific matrix effects and slight variations in extraction procedures.
High-Performance Liquid Chromatography
High-performance liquid chromatography coupled with diode array detection (HPLC-DAD) has emerged as the preferred method for the accurate quantification of flavoxanthin in plant extracts . This technique allows for the separation of complex carotenoid mixtures and the specific identification of flavoxanthin based on its characteristic retention time and absorption spectrum.
Spectroscopic Identification
The identification of flavoxanthin can be further confirmed through its characteristic absorption maxima at 430 and 459 nm in chloroform . Modern analytical approaches often combine chromatographic separation with spectroscopic confirmation to ensure accurate identification and quantification of this compound in complex biological matrices.
Effects of Food Processing on Flavoxanthin Content
Processing Methods and Stability
Recent research has investigated the effects of various food processing methods on flavoxanthin content in plant materials. A comprehensive study on mustard leaves demonstrated that different processing treatments can significantly affect the concentration of flavoxanthin and other carotenoids .
Quantitative Changes During Processing
In mustard leaves, boiling has been found to significantly increase the concentration of flavoxanthin to 20.4 μg/g compared to unprocessed control samples . This increase suggests that thermal processing may enhance the extractability of flavoxanthin from the plant matrix, potentially by disrupting cellular structures that otherwise sequester this compound . Table 3 summarizes the effects of different processing methods on flavoxanthin content.
Table 3: Effect of Processing Methods on Flavoxanthin Content in Mustard Leaves
| Processing Method | Effect on Flavoxanthin Content | Notes |
|---|---|---|
| Boiling | Significant increase (20.4 μg/g) | Enhanced extraction efficiency |
| Frying | Deleterious effects | General reduction in carotenoid content |
| Other methods (freezing, sonication, microwaving, blanching) | Variable effects | Depends on specific conditions |
These findings have important implications for the nutritional value and potential health benefits of processed vegetables containing flavoxanthin .
Historical Research and Structure Elucidation
Isolation and Initial Characterization
The scientific investigation of flavoxanthin dates back to the early 20th century. The compound was first isolated from Ranunculus acris L. by Kuhn and Brockmann in 1932, as reported in Zeitschrift für Physiologische Chemie . This pioneering work established the presence of this carotenoid in plant materials and laid the foundation for subsequent structural investigations.
Structure Determination
The chemical structure of flavoxanthin was elucidated by Karrer and Rutschmann in 1942, as published in Helvetica Chimica Acta . This structural determination was a significant achievement in carotenoid chemistry, considering the analytical limitations of that era. Further refinement of the structural understanding came with partial synthesis achieved by Karrer and Jucker in 1945 .
Absolute Configuration
The absolute configuration of flavoxanthin was definitively established by H. Cadosch and colleagues in 1978, also published in Helvetica Chimica Acta . This work completed the stereochemical characterization of the molecule, confirming its (3S,3′R,5R,6′R,8R) configuration and its relationship to other structurally similar carotenoids .
Physicochemical Properties and Molecular Characteristics
Calculated Physicochemical Properties
Modern computational methods have enabled the calculation of various physicochemical properties of flavoxanthin that are relevant to its biological activity and pharmaceutical potential. These properties, as documented in the LIPID MAPS database, provide valuable insights into the molecule's behavior in biological systems .
Table 4: Calculated Physicochemical Properties of Flavoxanthin
| Property | Value |
|---|---|
| Heavy Atoms | 43 |
| Rings | 3 |
| Rotatable Bonds | 9 |
| Van der Waals Molecular Volume | 663.45 |
| Topological Polar Surface Area | 51.76 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| logP | 10.76 |
| Molar Refractivity | 185.67 |
These properties suggest that flavoxanthin has moderate lipophilicity and limited water solubility, consistent with its carotenoid nature .
Molecular Identification Codes
For precise identification in chemical databases, flavoxanthin has been assigned specific molecular identifiers. The InChIKey for flavoxanthin is JRHJXXLCNATYLS-FXXITGBASA-N, which serves as a unique identifier in chemical databases and literature .
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